Home > Products > Screening Compounds P57995 > 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride
1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride - 2097953-63-2

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

Catalog Number: EVT-1763229
CAS Number: 2097953-63-2
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid

  • Compound Description: This compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. Research on this compound focused on understanding the impact of grinding on its polymorphic transition and the resulting changes in its molecular and crystal structures. []
  • Relevance: This compound shares the azetidine ring system with 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. The presence of the tert-butoxycarbonyl protecting group on the azetidine nitrogen in this compound further highlights potential synthetic strategies for modifying the azetidine moiety in related compounds. []

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Compound Description: This compound is a newly synthesized heterocyclic amino acid derivative. It contains a 1,3-selenazole ring system. []
  • Relevance: Similar to 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, this compound also features a 1-(tert-butoxycarbonyl)azetidin-3-yl substituent, highlighting the recurring use of this structural motif in the development of novel compounds. []

3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ- GluN2B-5 is a radioligand selective for GluN2B-containing NMDA receptors. It exhibits high affinity for these receptors and shows negligible affinity for sigma receptors. This selectivity makes it a valuable tool for studying GluN2B receptors. []
  • Relevance: This compound shares the azetidine ring with 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. Notably, the lack of a substituent on the azetidine nitrogen in this compound differs from the main compound, highlighting the potential for modification at this position. []

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (BisP4)

  • Compound Description: BisP4 is a bispidinone derivative that exhibits a cytotoxic effect on pancreatic cancer cells. It induces apoptosis, a form of programmed cell death, in these cells, suggesting potential therapeutic applications. []
  • Relevance: While not directly structurally related, the presence of a dihydrochloride salt form in both BisP4 and 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride points towards potential shared physicochemical properties and salt-forming strategies. []
  • Compound Description: This compound acts as a Janus kinase (JAK) inhibitor, demonstrating potential therapeutic value for treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. []

{3-[(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)azolyl]azetidin-3-yl}acetonitriles

  • Compound Description: This compound class includes various derivatives that are JAK inhibitors. These compounds have potential applications in treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and psoriatic arthritis. The specific substituents on the "R1," "X," and "Y" positions within this class influence their pharmacological properties. []
  • Relevance: Similar to 1-(Azetidin-3-yl)-3-methoxy pyrrolidine dihydrochloride, this class of compounds features an azetidine ring with an acetonitrile group at the 3-position. This structural similarity, along with the shared interest in their pharmaceutical applications, makes this class relevant. []

{3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-ethylsulfonyl-azetidin-3-yl}acetonitrile dichloroacetate

  • Compound Description: This compound exhibits selective inhibition of Janus kinase 3 (JAK3), suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and juvenile arthritis. []
  • Relevance: Both this compound and 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride contain an azetidine ring. Notably, this compound contains a substituted pyrazole ring connected to the azetidine moiety, indicating a possible avenue for structural modification and exploration of biological activity in related compounds. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Compound Description: JNJ-42226314 is a reversible and highly selective inhibitor of monoacylglycerol lipase (MAGL). By inhibiting MAGL, this compound increases the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This elevation of 2-AG leads to potential therapeutic benefits in various central nervous system disorders, including mood disorders, pain, and inflammation. []
  • Relevance: This compound shares the azetidine ring system with 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. The complex substitution pattern on the azetidine nitrogen in this compound, compared to the main compound, highlights the potential for structural diversity and subsequent pharmacological effects within this chemical space. []

Properties

CAS Number

2097953-63-2

Product Name

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

IUPAC Name

1-(azetidin-3-yl)-3-methoxypyrrolidine;dihydrochloride

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

InChI

InChI=1S/C8H16N2O.2ClH/c1-11-8-2-3-10(6-8)7-4-9-5-7;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

RWVHDCSHVALAQI-UHFFFAOYSA-N

SMILES

COC1CCN(C1)C2CNC2.Cl.Cl

Canonical SMILES

COC1CCN(C1)C2CNC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.